Structural and Pharmacological Profiling of 1,3,3-Trimethyl-1,2,3,4-Tetrahydroquinoline: A Technical Guide for Drug Development
Structural and Pharmacological Profiling of 1,3,3-Trimethyl-1,2,3,4-Tetrahydroquinoline: A Technical Guide for Drug Development
Executive Summary
The compound 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 53207-55-9) represents a highly specialized, sterically constrained derivative of the privileged 1,2,3,4-tetrahydroquinoline (THQ) scaffold[1][2]. While unsubstituted THQs are ubiquitous in natural products and synthetic pharmaceuticals, the specific 1,3,3-trimethyl substitution pattern introduces profound physicochemical and structural shifts. This whitepaper dissects the chemical architecture, synthetic methodologies, and pharmacological potential of this scaffold, providing actionable, self-validating protocols for medicinal chemists and drug development professionals.
Chemical Architecture & The Thorpe-Ingold Effect
The core structure of 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline consists of a benzene ring fused to a saturated piperidine ring, heavily modified by strategic methylation[3]. The causality behind selecting this specific substitution pattern lies in its profound impact on molecular rigidity and metabolic stability:
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N-Methylation (Position 1): The addition of a methyl group to the tertiary amine eliminates the molecule's hydrogen bond donor capacity (HBD = 0)[3]. This drastically increases the lipophilicity of the scaffold, making it highly permeable to lipid bilayers, including the blood-brain barrier (BBB).
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3,3-Dimethylation (Position 3): The gem-dimethyl group at the C3 position induces the Thorpe-Ingold effect . This steric bulk restricts the conformational flexibility of the saturated ring, locking it into a highly favorable half-chair conformation. This pre-organization reduces the entropic penalty upon binding to a target protein. Furthermore, the steric shielding at C3 and C4 effectively blocks cytochrome P450-mediated oxidation, a common metabolic liability in unsubstituted THQs.
Physicochemical Profiling
The quantitative data for 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline highlights its suitability as a lead-like building block in drug discovery. Data is sourced from [3].
| Property | Value | Causality / Pharmacological Implication |
| Molecular Weight | 175.27 g/mol | Highly favorable for oral absorption (Lipinski compliant). |
| XLogP3 | 3.3 | Optimal lipophilicity for membrane and blood-brain barrier penetration. |
| TPSA | 3.2 Ų | Extremely low polarity; indicates near-complete desolvation upon lipid bilayer entry. |
| H-Bond Donors | 0 | Absence of N-H prevents non-specific hydrogen bonding, reducing off-target toxicity. |
| H-Bond Acceptors | 1 | The tertiary amine acts as a weak acceptor, maintaining core basicity. |
| Rotatable Bonds | 0 | Rigid bicyclic structure minimizes entropic penalty during target binding. |
Synthetic Methodologies: The Povarov Domino Reaction
The synthesis of substituted THQs is most efficiently achieved via domino reactions, which offer exceptional atom economy and align with green chemistry principles[2][4]. The cationic Povarov reaction is the premier method for constructing the THQ core[5].
Mechanistically, this is a three-component reaction. A Lewis acid catalyst (such as InCl₃) is utilized because it provides the lowest energy barrier for catalytic interactions, increasing the electrophilicity of the aldehyde to rapidly form an iminium ion[5]. This intermediate undergoes a nucleophilic addition with an activated alkene (forming a Mannich-type adduct), followed by an intramolecular Friedel-Crafts cyclization to yield the THQ scaffold[5].
Figure 1: Mechanism of the Lewis acid-catalyzed Povarov domino reaction for THQ synthesis.
Protocol 1: Self-Validating Synthesis of the THQ Core
Note: This protocol is generalized for the Povarov assembly of highly substituted THQs.
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Reagent Preparation: Dissolve the N-methylaniline derivative (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous acetonitrile. Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive iminium intermediate.
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Iminium Formation: Add 10 mol% InCl₃ to the solution and stir at room temperature for 30 minutes.
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Validation Checkpoint: Monitor the reaction via LC-MS. Do not proceed until the aniline mass peak is fully depleted, ensuring quantitative conversion to the iminium ion and preventing downstream side reactions.
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Cyclization: Dropwise add the activated alkene (1.5 eq). Elevate the temperature to 60°C and stir for 4 hours.
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Quenching & Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash column chromatography (hexane/ethyl acetate gradient).
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Validation Checkpoint: Confirm the structure via ¹H-NMR. For a 3,3-dimethyl substituted product, look for a distinct 6H singlet integration at ~1.3 ppm, confirming the successful incorporation of the gem-dimethyl group.
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Pharmacological Landscape
While the 1,3,3-trimethyl derivative serves as a specialized building block, the broader 1,2,3,4-tetrahydroquinoline family is a proven pharmacophore with potent biological activities[6][7].
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NF-κB Inhibition: THQ derivatives have been identified as highly potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity[8]. By inhibiting the IKK complex, THQs prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines[8].
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RORγ Inverse Agonism: Advanced THQ scaffolds have demonstrated efficacy as RORγ inverse agonists[9]. These compounds exhibit excellent selectivity and have been shown to suppress tumor growth in prostate cancer models by downregulating androgen receptor (AR) expression[9].
Figure 2: Inhibition of the LPS-induced NF-κB signaling pathway by THQ derivatives.
Protocol 2: Self-Validating In Vitro NF-κB Inhibition Assay
To evaluate the anti-inflammatory potential of synthesized THQ derivatives, a Dual-Luciferase Reporter Assay must be employed to ensure data integrity.
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Cell Culture & Transfection: Seed RAW 264.7 macrophages in a 96-well plate. Co-transfect the cells with an NF-κB-responsive Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
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Compound Treatment: Pre-treat the cells with the THQ derivative in a dose-response gradient (e.g., 0.1 μM to 100 μM) for 2 hours.
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Stimulation: Induce the inflammatory cascade by adding 1 μg/mL of LPS to all wells (excluding the negative control) and incubate for 6 hours.
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Quantification & Validation: Lyse the cells and measure luminescence using a dual-injector microplate reader.
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Self-Validating Logic: Divide the Firefly luciferase signal by the Renilla luciferase signal. This normalization is critical; it proves that a reduction in the NF-κB signal is caused by true pathway inhibition rather than non-specific compound cytotoxicity killing the cells.
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Conclusion
The 1,3,3-trimethyl-1,2,3,4-tetrahydroquinoline scaffold is a masterclass in structural pre-organization. By eliminating hydrogen bond donors and introducing severe steric constraints via the Thorpe-Ingold effect, this molecule achieves a highly rigid, metabolically stable, and lipophilic profile. When synthesized via high-efficiency domino reactions, it serves as a superior foundational building block for developing next-generation NF-κB inhibitors and nuclear receptor inverse agonists.
References
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National Center for Biotechnology Information. "Quinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-". PubChem Compound Summary. Available at: [Link]
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RSC Advances. "Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction". Royal Society of Chemistry. Available at: [Link]
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Molecules. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions". MDPI. Available at: [Link]
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ACS Medicinal Chemistry Letters. "Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents". American Chemical Society. Available at: [Link]
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Acta Pharmacologica Sinica. "Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer". PubMed Central. Available at: [Link]
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